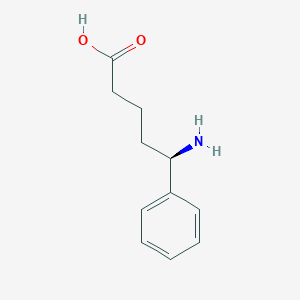![molecular formula C9H22N2O B3286102 Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine CAS No. 819813-92-8](/img/structure/B3286102.png)
Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine
Overview
Description
Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine is a chemical compound with the molecular formula C9H22N2O . It is also known as 1,2-Ethanediamine, N1,N1-diethyl-N2-(2-methoxyethyl)- . This compound is a critical intermediate in the synthesis of various raw materials .
Molecular Structure Analysis
The molecular weight of this compound is 174.28 . The IUPAC Standard InChIKey for this compound is PPXWSSUGLNOXLF-UHFFFAOYSA-N . Unfortunately, the specific 3D structure of this compound is not provided in the search results.Physical And Chemical Properties Analysis
The density of this compound is predicted to be 0.873±0.06 g/cm3 . The boiling point is predicted to be 220.9±15.0 °C . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
Advanced Oxidation Processes (AOPs) for Degradation of Hazardous Compounds
Nitrogen-containing compounds like amines are widely used across industries and can resist conventional degradation processes. Advanced Oxidation Processes (AOPs) present effective methods for mineralizing such compounds, improving overall treatment schemes. AOPs have been demonstrated to effectively degrade various nitrogen-containing compounds, including aromatic and aliphatic amines, suggesting potential applications in treating waste containing diethyl({2-[(2-methoxyethyl)amino]ethyl})amine or similar compounds (Bhat & Gogate, 2021).
Rearrangement of Beta-Amino Alcohols
Beta-amino alcohols can undergo rearrangement via aziridinium intermediates, a process relevant to the synthesis and functionalization of various nitrogen-containing molecules. Although this compound isn't a beta-amino alcohol, understanding the rearrangement processes of structurally similar compounds can provide insights into potential synthetic pathways and reactivity for research applications involving similar amines (Métro et al., 2010).
Detection and Analysis of Biogenic Amines
The detection of biogenic amines in foods and other products is crucial due to their potential toxicological effects. Techniques developed for the rapid and sensitive detection of biogenic amines could be adapted or serve as a basis for developing methods to detect and quantify this compound and related compounds in various matrices (Landete et al., 2007).
Catalytic and Synthetic Applications
Amines play a critical role in catalysis and synthetic chemistry, serving as precursors, intermediates, or catalysts in a wide range of chemical reactions. The functionalization of oleochemicals through processes like hydroaminomethylation highlights the utility of nitrogen-containing compounds in producing bio-based products with industrial potential. This suggests that this compound could have applications in the synthesis of novel materials or as a building block in polymer chemistry (Vanbésien et al., 2018).
Amine-functionalized Materials for CO2 Capture
Amine-functionalized metal-organic frameworks (MOFs) demonstrate significant potential for CO2 capture due to the strong interaction between CO2 and basic amine functionalities. This area of research indicates the potential for utilizing this compound or derivatives in developing materials for environmental applications, particularly in capturing and sequestering greenhouse gases (Lin, Kong, & Chen, 2016).
properties
IUPAC Name |
N',N'-diethyl-N-(2-methoxyethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-4-11(5-2)8-6-10-7-9-12-3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKYJGEDZBFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Iodobenzo[d]isothiazol-3-amine](/img/structure/B3286061.png)



![Bicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B3286098.png)
amine](/img/structure/B3286107.png)


